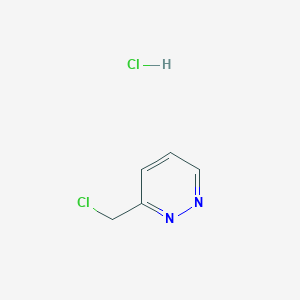3-(Chloromethyl)pyridazine hydrochloride
CAS No.: 27349-66-2
Cat. No.: VC3753863
Molecular Formula: C5H6Cl2N2
Molecular Weight: 165.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27349-66-2 |
|---|---|
| Molecular Formula | C5H6Cl2N2 |
| Molecular Weight | 165.02 g/mol |
| IUPAC Name | 3-(chloromethyl)pyridazine;hydrochloride |
| Standard InChI | InChI=1S/C5H5ClN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H |
| Standard InChI Key | LPKSYVXQAWQCSP-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN=C1)CCl.Cl |
| Canonical SMILES | C1=CC(=NN=C1)CCl.Cl |
Introduction
Chemical Identity and Properties
Basic Identification
3-(Chloromethyl)pyridazine hydrochloride is the hydrochloride salt of 3-(Chloromethyl)pyridazine. The compound features a pyridazine ring (a six-membered aromatic heterocycle containing two adjacent nitrogen atoms) with a chloromethyl group at the 3-position, and exists as a hydrochloride salt.
Physical and Chemical Properties
The compound has the following key properties:
Table 1: Physical and Chemical Properties of 3-(Chloromethyl)pyridazine Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 27349-66-2 |
| Molecular Formula | C₅H₆Cl₂N₂ |
| Molecular Weight | 165.02 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
The parent compound, 3-(Chloromethyl)pyridazine (before salt formation), has the following properties:
Table 2: Properties of Parent Compound 3-(Chloromethyl)pyridazine
| Property | Value |
|---|---|
| CAS Number | 41227-72-9 |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.560 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 282.3±15.0 °C at 760 mmHg |
| Flash Point | 151.6±6.0 °C |
| LogP | -0.50 |
The compound becomes more water-soluble in its hydrochloride salt form compared to the free base, making it more suitable for certain applications requiring aqueous conditions .
Synthesis Methods
Standard Synthetic Approach
The synthesis of 3-(Chloromethyl)pyridazine hydrochloride typically begins with 3-methylpyridazine as the starting material. The key step involves chlorination of the methyl group.
Table 3: Synthesis Reaction Parameters
| Parameter | Specification |
|---|---|
| Starting Material | 3-methylpyridazine |
| Chlorinating Agent | Trichloroisocyanuric acid |
| Solvent | Chloroform (CHCl₃) |
| Reaction Conditions | Reflux, overnight |
| Purification | Filtration, washing, and concentration |
| Yield | Approximately 80% |
Detailed Synthesis Procedure
A documented synthesis method involves the following steps:
-
Trichloroisocyanuric acid (148 mg, 0.6 mmol) is added in portions to a mixture of 3-methylpyridazine (145 μL, 1.6 mmol) in chloroform under reflux conditions.
-
The reaction mixture is stirred at reflux overnight.
-
After cooling, the mixture is filtered.
-
The filtrate is diluted with dichloromethane (DCM).
-
The organic layer is washed with an aqueous solution of 1M NaOH followed by brine.
-
The organic phase is dried over MgSO₄ and concentrated under reduced pressure.
-
The resulting 3-(Chloromethyl)pyridazine (205 mg, 80% yield) can be converted to the hydrochloride salt using HCl in an appropriate solvent.
-
The salt formation increases stability and water solubility of the compound .
Mass spectrometry confirms the identity of the intermediate compound with mass calculated for C₅H₅ClN₂ as 128.0 and m/z found as 129 [M+H]⁺ .
Chemical Reactivity and Applications
Reactive Sites
The 3-(Chloromethyl)pyridazine hydrochloride possesses several reactive sites that make it valuable in organic synthesis:
-
The chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions.
-
The pyridazine nitrogen atoms can participate in coordination chemistry with metals.
-
The aromatic ring can undergo electrophilic aromatic substitution reactions, though typically requiring activation.
Applications in Organic Synthesis
The compound is primarily used as a building block in the synthesis of more complex molecules, particularly:
-
Pharmaceutical intermediates for heterocyclic drug candidates
-
Agrochemical precursors
-
Specialty materials where pyridazine moieties are desired
Similar chloromethylated heterocycles have been used in patent literature for various applications, suggesting comparable utility for this compound .
Structural Comparisons with Related Compounds
Comparison with Similar Compounds
It is important to distinguish 3-(Chloromethyl)pyridazine hydrochloride from similar compounds that appear in the literature:
Table 4: Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|---|
| 3-(Chloromethyl)pyridazine hydrochloride | 27349-66-2 | C₅H₆Cl₂N₂ | 165.02 | Subject compound |
| 3-(Chloromethyl)pyridazine | 41227-72-9 | C₅H₅ClN₂ | 128.560 | Free base form |
| 3-(Chloromethyl)-4-methylpyridazine hydrochloride | 1956370-79-8 | C₆H₈Cl₂N₂ | Not specified | Additional methyl group at position 4 |
| 3-chloro-6-(chloromethyl)pyridazine hydrochloride | 1420865-79-7 | C₅H₅Cl₃N₂ | 199.4656 | Additional chlorine at position 6 |
| 3-(Chloromethyl)pyridine hydrochloride | 6959-48-4 | C₆H₇ClN- HCl | Not specified | Pyridine instead of pyridazine ring |
The structural differences in these related compounds can significantly affect their chemical behaviors and applications .
Research Significance
Importance in Medicinal Chemistry
Pyridazine derivatives have shown significant biological activities including:
-
Antimicrobial properties
-
Anti-inflammatory effects
-
Potential anticancer activities
-
Central nervous system activities
The chloromethyl group provides a reactive handle for further functionalization, allowing medicinal chemists to create libraries of compounds for structure-activity relationship studies .
Related Research Findings
While specific research on 3-(Chloromethyl)pyridazine hydrochloride itself is limited in the provided search results, related compounds have been studied for their biological activities. For instance, the structurally similar 3-(Chloromethyl)pyridine hydrochloride has been evaluated for potential carcinogenicity in Fischer 344 rats and B6C3F1 mice, indicating the importance of toxicological assessments for these types of compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume